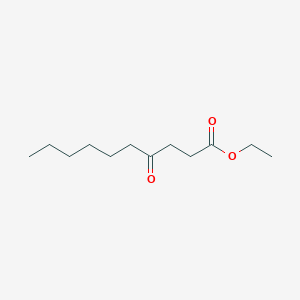
Ethyl 4-oxodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-oxodecanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Mecanismo De Acción
Ethyl 4-oxodecanoate is metabolized by the action of alcohol dehydrogenase to form FAEEs. The formation of FAEEs is dependent on the activity of alcohol dehydrogenase, which varies among individuals. Ethyl 4-oxodecanoate is also metabolized by the action of acyl-CoA synthetase to form acyl-CoA esters. The formation of acyl-CoA esters is dependent on the activity of acyl-CoA synthetase, which varies among tissues.
Efectos Bioquímicos Y Fisiológicos
Ethyl 4-oxodecanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acyl-CoA synthetase in rat liver microsomes. It has also been reported to increase the activity of carnitine palmitoyltransferase in rat liver mitochondria. Ethyl 4-oxodecanoate has been shown to increase the production of reactive oxygen species in rat liver mitochondria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-oxodecanoate is a useful substrate for the synthesis of FAEEs and acyl-CoA esters. It is relatively easy to synthesize and purify, making it a convenient substrate for lab experiments. However, the activity of alcohol dehydrogenase and acyl-CoA synthetase can vary among individuals and tissues, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 4-oxodecanoate. One direction is to investigate the effect of Ethyl 4-oxodecanoate on the activity of other enzymes involved in fatty acid metabolism. Another direction is to investigate the effect of Ethyl 4-oxodecanoate on the production of reactive oxygen species in other tissues. Finally, the development of new methods for the synthesis and purification of Ethyl 4-oxodecanoate could improve its utility as a substrate for lab experiments.
Aplicaciones Científicas De Investigación
Ethyl 4-oxodecanoate is widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a substrate for the synthesis of fatty acid ethyl esters (FAEEs) by the action of alcohol dehydrogenase. FAEEs are important biomarkers for alcohol consumption and can be used in forensic toxicology. Ethyl 4-oxodecanoate is also used as a substrate for the synthesis of acyl-CoA esters by the action of acyl-CoA synthetase. Acyl-CoA esters are important intermediates in fatty acid metabolism.
Propiedades
Número CAS |
14294-63-4 |
|---|---|
Nombre del producto |
Ethyl 4-oxodecanoate |
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
ethyl 4-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h3-10H2,1-2H3 |
Clave InChI |
MNGJUPPXQPRNJP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OCC |
SMILES canónico |
CCCCCCC(=O)CCC(=O)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

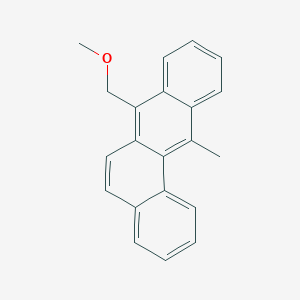
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
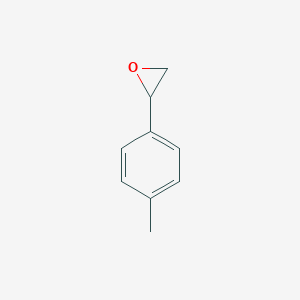
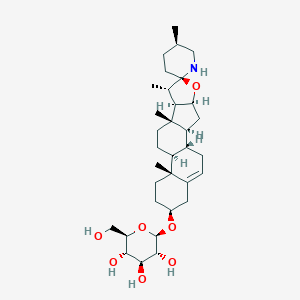
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
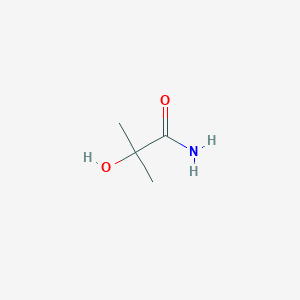
![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
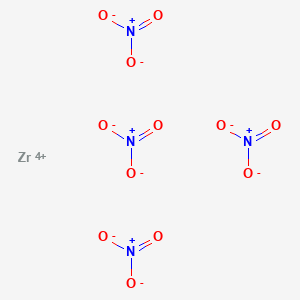
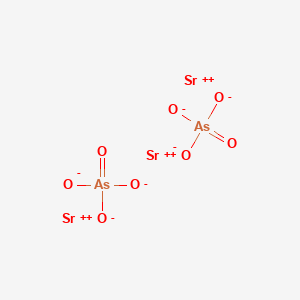
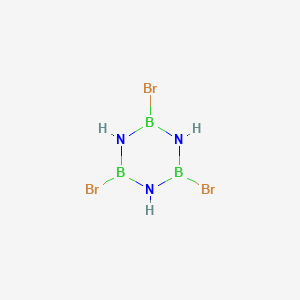
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)


